4,4'-Dichloro-2-iodo-1,1'-biphenyl
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Overview
Description
4,4’-Dichloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7Cl2I It is a biphenyl derivative where two chlorine atoms and one iodine atom are substituted at the 4, 4’, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-2-iodo-1,1’-biphenyl typically involves the iodination of 4,4’-dichlorobiphenyl. One common method is the Sandmeyer reaction, where 4,4’-dichlorobiphenyl is treated with iodine and a copper catalyst under specific conditions to introduce the iodine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted biphenyl derivatives .
Scientific Research Applications
4,4’-Dichloro-2-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,4’-Dichloro-2-iodo-1,1’-biphenyl involves its interaction with specific molecular targets. The iodine atom can act as a leaving group, facilitating various substitution reactions. The chlorine atoms can also participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4,4’-Dibromo-2-iodo-1,1’-biphenyl: Contains bromine atoms instead of chlorine, which can affect its reactivity and applications.
Uniqueness
4,4’-Dichloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex organic molecules .
Properties
Molecular Formula |
C12H7Cl2I |
---|---|
Molecular Weight |
348.99 g/mol |
IUPAC Name |
4-chloro-1-(4-chlorophenyl)-2-iodobenzene |
InChI |
InChI=1S/C12H7Cl2I/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H |
InChI Key |
ZJWRADGSSBANNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)I)Cl |
Origin of Product |
United States |
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